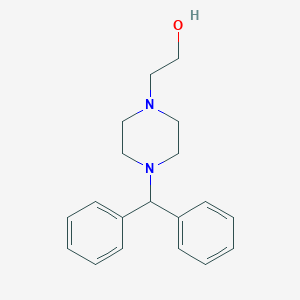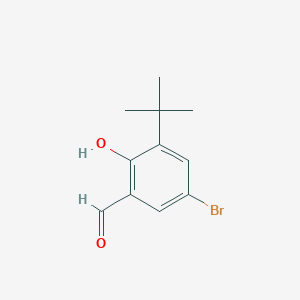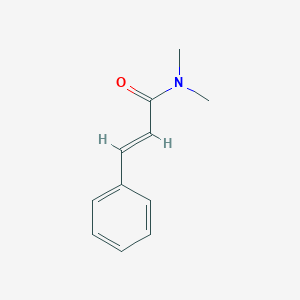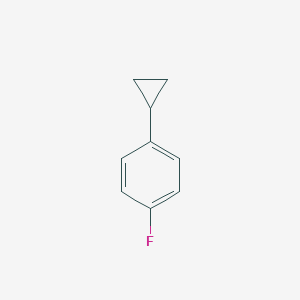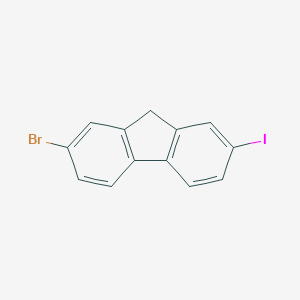
2-Bromo-7-iodo-9H-fluorene
Overview
Description
2-Bromo-7-iodo-9H-fluorene is a chemical compound with the molecular formula C13H8BrI . It is used as an intermediate of Ledipasvir , a potent inhibitor of HCV NS5A, a viral phosphoprotein that plays an important role in viral replication, assembly, and secretion .
Synthesis Analysis
The synthesis of 2-Bromo-7-iodo-9H-fluorene involves a reaction with sulfuric acid, iodine, acetic acid, and periodic acid at 50℃ for 5 hours . Another method involves stirring a mixture of 2-bromo-9,9-dimethylfluorene, iodine, periodic acid dihydrate, water, acetic acid, and sulfuric acid at 65 °C for 30 min and further stirring at 90 °C for 6 hours .Molecular Structure Analysis
The molecular structure of 2-Bromo-7-iodo-9H-fluorene is represented by the linear structure formula C13H8BrI . The compound has a molecular weight of 371.01 g/mol .Physical And Chemical Properties Analysis
2-Bromo-7-iodo-9H-fluorene is a solid at room temperature . It has a molecular weight of 371.01 g/mol and a molecular formula of C13H8BrI .Scientific Research Applications
- Intermediate in Drug Synthesis : 2-Bromo-7-iodo-9H-fluorene serves as an intermediate in the synthesis of pharmaceutical compounds. Researchers use it to create more complex molecules with specific biological activities .
- Antiviral Agents : Some studies explore its antiviral potential, particularly in the development of novel antiviral drugs .
- Fluorescent Materials : Researchers investigate its luminescent properties for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound’s unique structure contributes to its fluorescence properties .
- Dye Sensitizers : It can act as a dye sensitizer in solar cells, enhancing light absorption and electron transfer efficiency .
- Bioorthogonal Chemistry : Scientists use 2-Bromo-7-iodo-9H-fluorene as a bioorthogonal handle for site-specific labeling of biomolecules. Its reactivity with specific functional groups allows selective modification of proteins and nucleic acids .
- Photophysical Studies : Researchers investigate its excited-state properties, such as fluorescence quantum yield, lifetime, and singlet-triplet transitions. These studies contribute to our understanding of molecular dynamics and photophysics .
- Field-Effect Transistors (FETs) : The compound’s π-conjugated structure makes it suitable for use in organic semiconductors. It has been explored as a component in FETs and organic thin-film transistors .
- Cross-Coupling Reactions : 2-Bromo-7-iodo-9H-fluorene participates in palladium-catalyzed cross-coupling reactions, allowing the formation of C-C bonds. These reactions are essential in synthetic chemistry .
Organic Synthesis and Medicinal Chemistry
Materials Science and Optoelectronics
Chemical Biology and Bioconjugation
Photophysics and Spectroscopy
Materials for Organic Electronics
Chemical Reactions and Mechanisms
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-7-iodo-9H-fluorene is primarily used as an intermediate in the synthesis of Ledipasvir . Ledipasvir is a potent inhibitor of HCV NS5A, a viral phosphoprotein that plays a crucial role in viral replication, assembly, and secretion . Therefore, the primary target of 2-Bromo-7-iodo-9H-fluorene, when used in this context, is the HCV NS5A protein.
Mode of Action
As an intermediate in the synthesis of ledipasvir, it contributes to the overall inhibitory effect of ledipasvir on the hcv ns5a protein . This inhibition disrupts the lifecycle of the hepatitis C virus, preventing its replication and spread within the host organism .
Biochemical Pathways
As a precursor to ledipasvir, it indirectly affects the hcv lifecycle by inhibiting the ns5a protein . This protein is involved in several stages of the viral lifecycle, including replication and assembly . By inhibiting this protein, the compound disrupts these processes, leading to a decrease in viral load.
Pharmacokinetics
It is known to be soluble in toluene As an intermediate in drug synthesis, its bioavailability and pharmacokinetic profile would be significantly altered upon conversion to the final drug product, ledipasvir .
Result of Action
As a precursor to ledipasvir, it contributes to the overall antiviral effect of this drug . Ledipasvir inhibits the HCV NS5A protein, disrupting the viral lifecycle and leading to a decrease in viral load .
Action Environment
It is known to be stable under normal conditions . Its solubility in toluene suggests that its chemical properties may be affected by the presence of organic solvents .
properties
IUPAC Name |
2-bromo-7-iodo-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrI/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUPMAMGLLLLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558519 | |
| Record name | 2-Bromo-7-iodo-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-iodo-9H-fluorene | |
CAS RN |
123348-27-6 | |
| Record name | 2-Bromo-7-iodo-9H-fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123348-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-7-iodofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123348276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-7-iodo-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-7-iodo-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



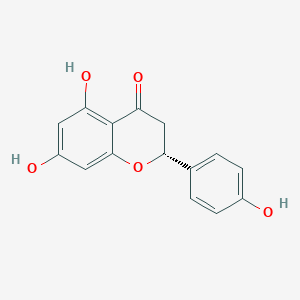
![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)
![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)
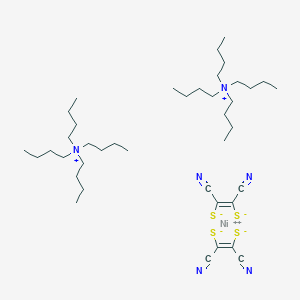
![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)
![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)


